molecular formula C4H5Cl3N2S B6201115 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride CAS No. 2694744-99-3

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride

Cat. No.: B6201115
CAS No.: 2694744-99-3
M. Wt: 219.5 g/mol
InChI Key: FTJWKZAUZNBWCA-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring, and a methanamine group at the 5 position, forming a hydrochloride salt. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Properties

CAS No.

2694744-99-3

Molecular Formula

C4H5Cl3N2S

Molecular Weight

219.5 g/mol

IUPAC Name

(2,4-dichloro-1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H4Cl2N2S.ClH/c5-3-2(1-7)9-4(6)8-3;/h1,7H2;1H

InChI Key

FTJWKZAUZNBWCA-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Chloromethyl)-2,4-dichloro-1,3-thiazole

The thiazole core is constructed via Hantzsch thiazole synthesis , reacting thiourea with α,α-dichloroacetyl chloride under basic conditions:

Thiourea+Cl2CCOClBase2,4dichlorothiazole-5-carbaldehyde\text{Thiourea} + \text{Cl}_2\text{CCOCl} \xrightarrow{\text{Base}} 2,4-\text{dichlorothiazole-5-carbaldehyde}

Subsequent reduction of the aldehyde to a chloromethyl group is achieved using PCl₅ in dichloromethane:

5-Carbaldehyde+PCl55(Chloromethyl)2,4dichlorothiazole\text{5-Carbaldehyde} + \text{PCl}_5 \rightarrow 5-(\text{Chloromethyl})-2,4-\text{dichlorothiazole}

Reaction Conditions

  • Solvent: Dichloromethane or chloroform.

  • Temperature: 0–25°C.

  • Yield: ~65–75% after silica gel chromatography.

Amination of Chloromethyl Intermediate

The chloromethyl group undergoes nucleophilic substitution with ammonia in a pressurized reactor:

5(Chloromethyl)2,4dichlorothiazole+NH3EtOH1(2,4Dichlorothiazol-5-yl)methanamine5-(\text{Chloromethyl})-2,4-\text{dichlorothiazole} + \text{NH}_3 \xrightarrow{\text{EtOH}} 1-(2,4-\text{Dichlorothiazol-5-yl})\text{methanamine}

Optimization Parameters

  • Ammonia concentration: 7M in methanol.

  • Catalyst: KI (10 mol%) to enhance substitution kinetics.

  • Purification: Crystallization from ethanol/water (3:1).

Hydrochloride Salt Formation

The free amine is treated with HCl gas in diethyl ether:

Methanamine+HClMethanamine hydrochloride\text{Methanamine} + \text{HCl} \rightarrow \text{Methanamine hydrochloride}

Analytical Validation

  • Melting Point: 178–182°C (decomposition).

  • ¹H-NMR (D₂O): δ 4.21 (s, 2H, CH₂NH₂), 7.82 (s, 1H, thiazole-H).

Synthetic Route 2: Reductive Amination of Thiazole Ketone

Preparation of 5-Acetyl-2,4-dichlorothiazole

Oxidation of 5-(hydroxymethyl)-2,4-dichlorothiazole with Jones reagent yields the ketone:

5HydroxymethylCrO3/H2SO45Acetyl2,4dichlorothiazole5-\text{Hydroxymethyl} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} 5-\text{Acetyl}-2,4-\text{dichlorothiazole}

Reductive Amination with Ammonium Acetate

The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol:

5Acetyl+NH4OAcNaBH3CN1(2,4Dichlorothiazol-5-yl)methanamine5-\text{Acetyl} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} 1-(2,4-\text{Dichlorothiazol-5-yl})\text{methanamine}

Key Parameters

  • pH: Maintained at 6–7 using acetic acid.

  • Yield: ~60% after extraction with ethyl acetate.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Substitution)Route 2 (Reduction)
Overall Yield 58–65%50–60%
Reaction Time 12–18 hours24–36 hours
Purity (HPLC) ≥98%≥95%
Scalability High (kg-scale)Moderate (100g-scale)

Route 1 is preferred for industrial applications due to shorter reaction times and higher yields, while Route 2 offers flexibility for derivatives with sensitive functional groups.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Uncontrolled chlorination may lead to positional isomers. Directed ortho-metalation using LDA (lithium diisopropylamide) ensures precise substitution at positions 2 and 4.

Amine Oxidation

The primary amine is prone to oxidation during storage. Inert atmosphere packaging (N₂ or Ar) and addition of antioxidants (0.1% BHT) enhance stability.

Industrial-Scale Production Protocols

Batch Process Optimization

  • Reactor Type: Glass-lined steel for corrosive intermediates (e.g., PCl₅).

  • Cost Analysis: Raw material costs dominate (~70%), with thiourea and PCl₅ as major contributors .

Chemical Reactions Analysis

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichloro-1,3-thiazol-5-yl)methanamine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as:

  • Antimicrobial Agents : The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Agents : Research indicates that thiazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Studies

This compound is utilized in biological research to explore:

  • Biochemical Pathways : It aids in understanding the mechanisms of action of thiazole derivatives on cellular processes.
  • Enzyme Inhibition Studies : Its interaction with specific enzymes can provide insights into enzyme kinetics and inhibition profiles.

Agriculture

In agricultural science, thiazole derivatives are recognized for their biological activities:

  • Pesticides and Herbicides : The compound's efficacy against pests and weeds makes it a valuable component in the development of new agrochemicals .

Material Science

In material science, this compound is investigated for:

  • Synthesis of Advanced Materials : Its unique properties allow for the creation of materials with specific characteristics such as conductivity and fluorescence .

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on this scaffold .

Anticancer Potential

Research featured in Cancer Letters explored the anticancer properties of thiazole derivatives. The study found that certain compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests that this compound could be further investigated as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride can be compared with other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial activity.

    4-methylthiazole: Used in flavor and fragrance industries.

    Thiamine (Vitamin B1): Essential nutrient involved in energy metabolism.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct biological activities and chemical reactivity .

Biological Activity

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chlorine atoms and a methanamine group. Thiazole derivatives are well-known in medicinal chemistry for their potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Structural Information

PropertyDetails
CAS No. 2694744-99-3
Molecular Formula C4H5Cl3N2S
Molecular Weight 219.5 g/mol
IUPAC Name (2,4-dichloro-1,3-thiazol-5-yl)methanamine; hydrochloride
SMILES C(C1=C(N=C(S1)Cl)Cl)N.Cl

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that it possesses a notable inhibitory effect on the growth of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that it induces apoptosis in cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) analysis suggested that the presence of the thiazole ring is essential for cytotoxic activity. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their function, while the methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their antimicrobial properties. The study found that this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Study on Anticancer Properties

A separate investigation focused on the anticancer effects of this compound on human glioblastoma cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Molecular dynamics simulations further revealed that the compound interacts with Bcl-2 protein, enhancing its apoptotic effects .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential halogenation of the thiazole ring followed by functionalization with a methanamine group. Key steps include:

  • Step 1: Chlorination of a pre-formed thiazole core using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (60–80°C) to introduce 2,4-dichloro substituents .
  • Step 2: Nucleophilic substitution or reductive amination to attach the methanamine group. For example, reacting the dichlorothiazole with a protected amine (e.g., benzylamine) followed by deprotection and HCl salt formation .
  • Optimization: Monitor reaction progress via TLC and HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst choice (e.g., Pd/C for hydrogenation) to improve yields (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiazole ring protons (δ 6.8–7.5 ppm) and methanamine group (δ 3.2–3.8 ppm). Chlorine substituents induce distinct deshielding effects .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 239.96 for C₅H₆Cl₂N₂S·HCl) .
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the electronic configuration of the dichlorothiazole ring influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chlorine atoms at the 2- and 4-positions activate the thiazole ring for nucleophilic attack at the 5-position. Computational studies (DFT calculations) reveal:

  • Electrophilicity: The LUMO energy of the thiazole ring decreases by ~1.2 eV due to Cl substituents, enhancing reactivity toward amines or thiols .
  • Regioselectivity: Steric effects from the dichloro groups direct nucleophiles to the less hindered 5-position. Experimental validation via competitive reactions with substituted amines is recommended .

Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assays?

Methodological Answer:

  • Assay Standardization: Control variables such as buffer pH (7.4 vs. 6.5), incubation time (24–72 hours), and cell line specificity (e.g., HEK293 vs. HeLa). For example, solubility issues in aqueous buffers may require DMSO cosolvents (<0.1% v/v) .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which can explain variability in IC₅₀ values (e.g., CYP450-mediated oxidation) .

Q. How can computational modeling predict the compound's interaction with potential enzymatic targets, such as phosphodiesterases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to PDE10A’s active site. Key interactions include hydrogen bonds between the methanamine group and Glu238/Asp239 residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2.0 Å indicates stable complexes) and free energy calculations (MM/PBSA) to rank binding affinities .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation (analogous to related thiazole hydrochlorides) .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for halogenated waste .

Data Contradiction Analysis Example:
Issue: Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Resolution:

  • Hypothesis: Variability due to crystallinity differences (amorphous vs. crystalline forms).
  • Testing: Perform PXRD to identify polymorphs and measure solubility via shake-flask method in PBS (pH 7.4) and ethanol .

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